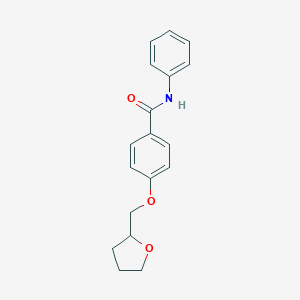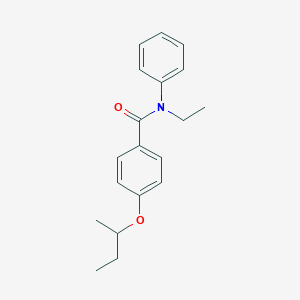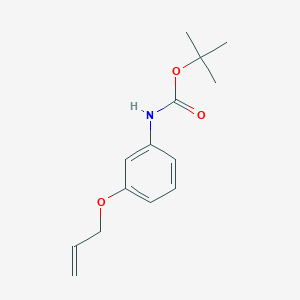
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as PFB-TFM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamides and has a unique chemical structure that makes it suitable for various research purposes.
Wirkmechanismus
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, such as heat, protons, and capsaicin. By binding to the TRPV1 receptor, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide prevents the activation of the channel, thereby blocking the influx of ions and reducing the sensation of pain.
Biochemical and Physiological Effects:
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have various biochemical and physiological effects, primarily related to its role as a TRPV1 antagonist. It has been shown to reduce pain perception in animal models, indicating its potential as a therapeutic agent for pain management. Additionally, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to modulate the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its potency as a TRPV1 antagonist. This allows for the precise modulation of the TRPV1 receptor, which can be useful in studying its role in various physiological processes. However, one limitation of using N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in scientific research. One potential application is in the development of new pain management therapies, as N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promise as a TRPV1 antagonist. Additionally, N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide could be used to study the role of TRPV1 receptors in various disease states, such as chronic pain and inflammation. Further research is needed to fully understand the potential applications of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in scientific research and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of N-phenyl-4-bromobenzamide with tetrahydro-2-furanmethanol in the presence of a base. This reaction results in the formation of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, which can be purified through various methods, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been used in various scientific research applications, primarily in the field of neuroscience. It has been shown to act as a potent antagonist of the TRPV1 receptor, which is involved in pain perception. N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been used to study the role of TRPV1 receptors in various physiological processes, such as thermoregulation, nociception, and inflammation.
Eigenschaften
Molekularformel |
C18H19NO3 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
4-(oxolan-2-ylmethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C18H19NO3/c20-18(19-15-5-2-1-3-6-15)14-8-10-16(11-9-14)22-13-17-7-4-12-21-17/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,19,20) |
InChI-Schlüssel |
NEFOWIYNGACQBP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)
![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)

![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)
